molecular formula C24H42O19 B1165507 3-Fucosylated Blood group B tetraose

3-Fucosylated Blood group B tetraose

Cat. No.: B1165507
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fucosylated Blood group B tetraose is a complex oligosaccharide of significant interest in glycobiology research. This compound is structurally related to blood group antigens, which are fucosylated oligosaccharides that play critical roles in numerous physiological and pathological processes . Fucosylation, the process of adding fucose to oligosaccharides, is a key modification that generates immense functional diversity for cell-cell interactions and immune recognition . Researchers utilize this reagent to investigate host-microbiome interactions, as fucosylated glycans presented on gut mucins are a primary point of contact and a nutrient source for symbiotic bacteria . The fucose residue is recognized by bacterial lectins and can be cleaved by microbial α-L-fucosidases, enzymes produced by gut bacteria to utilize host glycans . In the field of oncology, altered fucosylation patterns are a hallmark of cancer progression . Elevated levels of specific fucosylated glycans, such as sialyl-Lewis A, are established biomarkers in cancers like pancreatic adenocarcinoma . Consequently, 3-fucosylated structures are valuable for studying the role of glycosylation in tumor development, immune evasion, and for exploring new biomarker candidates . Furthermore, this tetraose is essential for studies in immunology and transfusion medicine, as ABO and Lewis blood group antigens are themselves fucosylated oligosaccharides . Variations in the expression of these antigens influence susceptibility to infectious diseases and are crucial considerations in organ transplantation . This product is intended for research applications only, including but not limited to: use as a standard in analytical biochemistry (HPLC, MS), as a substrate for characterizing fucosyltransferases and fucosidases, and in binding studies with lectins and other glycan-binding proteins to decipher biological signaling pathways.

Properties

Molecular Formula

C24H42O19

Synonyms

Galα1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Advanced Methodologies for Structural and Conformational Elucidation of 3 Fucosylated Blood Group B Tetraose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Structure and Linkage Determination

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure and dynamics of molecules in solution. nih.govacs.org For complex carbohydrates, which often exhibit significant spectral overlap due to the similarity of their constituent monosaccharide units, high-field NMR instruments (900 MHz and above) are particularly advantageous, offering increased spectral dispersion and resolution. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹C) chemical shifts of the 3-Fucosylated Blood group B tetraose.

1D ¹H NMR spectra provide initial information, particularly in the anomeric region (typically 4.5-5.5 ppm), where each sugar residue gives a distinct signal, revealing the number of residues and their anomeric configurations (α or β) based on the coupling constants (J-couplings). researchgate.net

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear correlation experiments that reveal scalar coupling networks between protons within the same sugar residue. A TOCSY experiment can identify all the protons belonging to a single monosaccharide spin system from a single cross-peak. researchgate.netglobalsciencebooks.info

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, providing the ¹C chemical shifts and further resolving signal overlap present in the 1D ¹H spectrum. researchgate.netglobalsciencebooks.inforsc.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for determining the linkage between monosaccharide units. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, a correlation between the anomeric proton of one residue (e.g., H-1 of Fucose) and a carbon of the adjacent residue (e.g., C-2 of Galactose) definitively establishes the glycosidic linkage. globalsciencebooks.info

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. researchgate.net Inter-residue NOE/ROE signals, particularly between the anomeric proton of one sugar and a proton on the aglyconic sugar, are critical for confirming linkage positions and for providing constraints for 3D conformational modeling. nih.govbohrium.com

Table 1: Representative NMR Techniques for 3-Fucosylated Blood Group B Tetraose Analysis

NMR Experiment Type Information Obtained
1D ¹H1DNumber of sugar residues, anomeric configuration (from J-couplings)
COSY2D Homonuclear¹H-¹H correlations within a residue (3-bond J-coupling)
TOCSY2D HomonuclearConnects all protons within a single sugar residue's spin system
HSQC2D HeteronuclearDirect ¹H-¹³C one-bond correlations
HMBC2D Heteronuclear¹H-¹³C long-range correlations (2-3 bonds), crucial for linkage analysis
NOESY/ROESY2D HomonuclearThrough-space ¹H-¹H correlations, confirms linkages and provides 3D structural constraints

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR method used to identify which parts of a ligand are in close contact with a protein receptor. acs.orgichorlifesciences.comnih.gov This technique is instrumental in mapping the binding epitope of the 3-Fucosylated Blood Group B tetraose when it interacts with its biological partners, such as antibodies or lectins.

The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation is transferred via spin diffusion to the protons of the bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a difference spectrum is obtained which only shows signals from the binding ligand. ichorlifesciences.com

The intensity of the STD signals is proportional to the proximity of the ligand's protons to the protein surface. researchgate.net Protons that are in closest contact receive the most saturation and show the strongest signals in the STD spectrum. This allows for the generation of a binding epitope map, highlighting the key sugar residues and their specific protons involved in the interaction. researchgate.net For example, studies on the interaction of blood group B antigens with galactosyltransferases have used STD NMR to reveal that the uracil base of the donor substrate acts as a "molecular anchor" for binding. nih.gov

Table 2: Principles of Saturation Transfer Difference (STD) NMR

Step Description
Selective Saturation Radiofrequency irradiation is applied to a spectral region containing only protein signals.
Saturation Transfer Through the Nuclear Overhauser Effect (NOE), saturation is transferred from the protein to the protons of the bound oligosaccharide.
Ligand Dissociation The saturated oligosaccharide dissociates from the protein.
Difference Spectrum A spectrum with protein saturation is subtracted from a reference spectrum. Only signals from the binding ligand appear, with intensities reflecting their proximity to the protein.

The complexity and signal overlap in the NMR spectra of oligosaccharides can be mitigated by isotopic labeling. nih.govacs.org Incorporating NMR-active isotopes like ¹³C and ¹⁵N enhances sensitivity and allows for the use of more advanced NMR experiments. nih.govnih.gov

While uniform labeling is common for proteins expressed in bacteria, it is often prohibitively expensive for glycoproteins produced in mammalian cells. nih.govresearchgate.net A practical strategy for labeling glycans is the metabolic incorporation of ¹³C-enriched glucose into the cell culture medium. rsc.orgnih.gov The labeled glucose serves as a precursor for all monosaccharides within the cell, leading to the incorporation of ¹³C into the oligosaccharide structure. rsc.orgnih.gov This "sparse labeling" is sufficient to increase signal intensity and enable the use of ¹³C-edited and ¹³C-¹³C correlation experiments, which can simplify crowded spectra and aid in definitive resonance assignments. nih.govnih.gov This approach has been shown to be effective for monitoring both protein and glycan properties simultaneously in glycoprotein (B1211001) NMR studies. nih.gov

Mass Spectrometry (MS)-Based Approaches for Glycan Structural Analysis

Mass spectrometry is a cornerstone technique for glycan analysis, providing information on molecular weight, composition, sequence, and branching patterns. nih.gov It is highly sensitive, requiring only small amounts of sample.

ESI and MALDI are the two most common "soft" ionization techniques used for oligosaccharide analysis because they impart little energy to the sample, minimizing fragmentation during the ionization process. nih.gov

ESI-MS is well-suited for analyzing samples in solution and can be readily coupled to liquid chromatography (LC) for online separation and analysis of complex mixtures. It typically produces multiply charged ions, which is advantageous for analyzing large molecules on mass analyzers with a limited mass-to-charge (m/z) range.

MALDI-TOF MS involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, usually as singly charged ions ([M+Na]⁺ or [M+H]⁺). slu.se It is known for its high sensitivity, speed, and tolerance to buffers and salts. slu.se A single MS spectrum from either technique can determine the molecular weight of the 3-Fucosylated Blood Group B tetraose, thereby confirming its monosaccharide composition. nih.gov

To determine the sequence and linkage of the monosaccharides, tandem mass spectrometry (MS/MS) is employed. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of the tetraose) is selected, fragmented, and the resulting product ions are analyzed.

Collision-Induced Dissociation (CID) is the most common fragmentation method. In CID, the precursor ion is accelerated and collided with an inert gas (like argon or nitrogen). The resulting vibrational energy causes fragmentation, primarily at the weakest bonds, which are the glycosidic linkages. ucdavis.edu This produces a series of characteristic B- and Y-type ions from glycosidic bond cleavages, which reveal the monosaccharide sequence. nih.govresearchgate.net Cross-ring cleavages (A- and X-type ions) can also occur, providing valuable information about linkage positions. ucdavis.edunih.govresearchgate.net However, a significant challenge in the MS analysis of fucosylated oligosaccharides is the tendency of the fucose residue to migrate to different positions during the CID process, which can lead to ambiguous or incorrect structural assignments. researchgate.netnih.gov

Electron-Transfer Dissociation (ETD) is a complementary fragmentation technique that is particularly useful for analyzing glycopeptides but can also be applied to free oligosaccharides. nih.gov ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation of the backbone. nih.govwikipedia.org In contrast to CID, ETD tends to preserve labile modifications and can generate different fragmentation patterns, providing complementary structural information. nih.govresearchgate.net For glycopeptides, ETD advantageously fragments the peptide backbone while leaving the glycan structure largely intact, allowing for unambiguous determination of the glycosylation site. nih.gov

Table 3: Comparison of MS/MS Fragmentation Techniques

Technique Mechanism Primary Fragments Key Information Provided Notes
CID Collision with inert gasB, Y (glycosidic cleavage); A, X (cross-ring cleavage)Monosaccharide sequence, linkage information. ucdavis.edunih.govFucose migration can complicate spectral interpretation. researchgate.netnih.gov
ETD Electron transfer to multiply charged precursorc', z• (backbone cleavage in peptides)Complementary fragmentation patterns. Preserves labile modifications. nih.govresearchgate.netParticularly useful for determining glycosylation sites in glycopeptides. nih.gov

Glycomics Profiling and Quantitative Analysis of Fucosylated Glycans

Glycomics profiling aims to comprehensively identify and quantify the entire set of glycans (the glycome) in a biological sample. For fucosylated glycans like the 3-Fucosylated Blood group B tetraose, several high-throughput and sensitive techniques are employed.

Mass Spectrometry (MS) stands as a cornerstone of glycomics. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allows for the rapid profiling of complex glycan mixtures, providing information on their molecular weights. For more detailed structural information, tandem mass spectrometry (MS/MS) is utilized to fragment the glycan and deduce its sequence and branching patterns. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the dual advantage of separating isomeric glycans before their introduction into the mass spectrometer, enhancing the resolution and accuracy of the analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in the quantitative analysis of fucosylated oligosaccharides. These techniques separate glycans based on their physicochemical properties. Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used mode for glycan separation. By labeling the glycans with a fluorescent tag, their quantities can be accurately determined.

Lectin Affinity Chromatography leverages the specific binding properties of lectins, which are carbohydrate-binding proteins. Lectins that recognize fucose residues can be immobilized on a solid support to selectively capture fucosylated glycans from a complex mixture. This enrichment step is often followed by other analytical techniques for detailed characterization. For instance, the lectin from Marasmius oreades has been shown to bind to human blood group B oligosaccharides, and this interaction can be characterized using techniques like Frontal Affinity Chromatography-Mass Spectrometry (FAC-MS) plos.orgwhiterose.ac.uk.

Capillary Electrophoresis (CE) is another high-resolution separation technique that separates charged or derivatized glycans based on their electrophoretic mobility. Laser-Induced Fluorescence (LIF) detection is often coupled with CE for sensitive quantification of fluorescently labeled glycans.

A comparative overview of these techniques is presented in the table below:

MethodologyPrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized glycans.High sensitivity, provides structural information through fragmentation.May not distinguish between isomers without chromatography.
HPLC/UPLC Separates glycans based on physicochemical properties.Excellent for quantification and isomer separation.Requires fluorescent labeling for sensitive detection.
Lectin Affinity Chromatography Utilizes specific binding of lectins to carbohydrate structures.Highly selective for specific glycan features (e.g., fucosylation).Binding can be influenced by the overall glycan structure.
Capillary Electrophoresis (CE) Separates charged or derivatized glycans in a capillary.High resolution, requires small sample volumes.Derivatization is often necessary for neutral glycans.

Computational Modeling and Molecular Dynamics Simulations of 3-Fucosylated Blood Group B Tetraose Conformations

Computational approaches provide invaluable insights into the three-dimensional structures and dynamic behavior of oligosaccharides, which are often difficult to capture through experimental methods alone.

Molecular Modeling techniques are used to build three-dimensional models of the 3-Fucosylated Blood group B tetraose. These models are based on known bond lengths, bond angles, and torsional angles of the constituent monosaccharides. Energy minimization algorithms are then applied to identify the most stable, low-energy conformations of the molecule. Conformational studies on related blood group A and B trisaccharides have suggested that these epitopes exist in a single unique conformation in solution, a finding that challenges earlier theoretical models proposing the existence of multiple conformers plos.orgresearchgate.net.

The table below summarizes key parameters often analyzed in MD simulations of glycans:

ParameterDescriptionInsights Gained
Glycosidic Torsion Angles (Φ/Ψ) The dihedral angles defining the orientation between two linked monosaccharides.Determines the overall shape and flexibility of the oligosaccharide chain.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the glycan's conformation over the simulation time.
Hydrogen Bonding Analysis Identifies the formation and breaking of hydrogen bonds with solvent and other molecules.Reveals how the glycan interacts with its environment.
Principal Component Analysis (PCA) A statistical method to identify the dominant modes of motion.Elucidates the major conformational changes the glycan undergoes.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) in Glycoprotein-Glycan Complex Analysis

While determining the crystal structure of a flexible oligosaccharide like the 3-Fucosylated Blood group B tetraose in isolation is challenging, X-ray crystallography and Cryo-EM are powerful techniques for visualizing its structure when it is part of a larger glycoprotein or in complex with a binding partner.

X-ray Crystallography requires the formation of a well-ordered crystal of the glycoprotein-glycan complex. When a beam of X-rays is passed through the crystal, it diffracts in a pattern that can be used to calculate the electron density and, subsequently, the three-dimensional atomic structure of the molecule. This technique can provide high-resolution details of how the 3-Fucosylated Blood group B tetraose is presented on a glycoprotein and how it interacts with other molecules, such as antibodies or lectins.

The following table compares the applicability of these two high-resolution structural biology techniques to the study of glycoprotein-glycan complexes:

TechniqueSample RequirementsResolutionKey Information Provided
X-ray Crystallography Well-diffracting crystals of the complex.Typically high (1-3 Å).Detailed atomic interactions between the glycan and the protein.
Cryo-Electron Microscopy (Cryo-EM) Sample in solution, vitrified in ice.Varies (can reach near-atomic resolution).Overall architecture of the glycoprotein, location and general conformation of glycans, can handle conformational heterogeneity.

Biosynthetic Pathways and Enzymology of 3 Fucosylated Blood Group B Tetraose

Identification and Characterization of Glycosyltransferases (GTs) Involved in 3-Fucosylated Blood Group B Tetraose Synthesis

The biosynthesis of the 3-fucosylated blood group B tetraose is dependent on the concerted action of several glycosyltransferases (GTs), which are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a specific acceptor molecule. glycopedia.eu The primary GTs involved are fucosyltransferases and the blood group B galactosyltransferase.

Role of Fucosyltransferases (FUTs) in Fucosylation Linkages (e.g., α1,2-FUT, α1,3/4-FUTs)

Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from a GDP-fucose donor to an acceptor substrate. youtube.com In the context of 3-fucosylated blood group B tetraose synthesis, two key types of fucosylation linkages are established by specific FUTs:

α1,2-Fucosylation: This step is crucial for the formation of the H antigen, the immediate precursor to the B antigen. nih.gov The H antigen is synthesized by the action of an α1,2-fucosyltransferase, which adds a fucose residue in an α1,2 linkage to the terminal galactose of a precursor oligosaccharide chain. mdpi.com In humans, two enzymes, FUT1 and FUT2, are responsible for α1,2-fucosylation. frontiersin.orgresearchgate.net FUT1 is primarily active in hematopoietic cells, leading to the expression of H antigen on red blood cells, while FUT2 is responsible for H antigen expression in secretory tissues. nih.govwikipedia.org

α1,3/4-Fucosylation: This type of fucosylation is responsible for the synthesis of Lewis blood group antigens. frontiersin.org While not directly part of the B antigen itself, the presence of α1,3/4-fucosylated structures on the same precursor chains can lead to the formation of compound antigens. glycopedia.eu Several fucosyltransferases, including FUT3, FUT4, FUT5, FUT6, and FUT7, exhibit α1,3- or α1,4-fucosyltransferase activity. mdpi.comfrontiersin.org

The interplay between these fucosyltransferases determines the final fucosylation pattern of the oligosaccharide.

Specificity and Kinetics of Glycosyltransferases for 3-Fucosylated Blood Group B Tetraose Precursors

The glycosyltransferases involved in the synthesis of 3-fucosylated blood group B tetraose exhibit a high degree of specificity for both their donor and acceptor substrates. nih.govnih.gov

The B-galactosyltransferase (GTB) , encoded by the B allele of the ABO gene, is responsible for the final step in B antigen synthesis. nih.gov It specifically catalyzes the transfer of a galactose residue from UDP-galactose to the H antigen. glycopedia.euyoutube.com The enzyme recognizes the terminal fucose residue of the H antigen, which is an essential prerequisite for its activity. nih.gov The A-transferase, in contrast, transfers an N-acetylgalactosamine residue to the same H antigen precursor. nih.gov The specificity of these enzymes is so precise that they differ by only four amino acids, which dictates their different donor sugar specificities. nih.gov

Kinetic studies of glycosyltransferases are essential for understanding the efficiency and regulation of the biosynthetic pathway. These studies often involve measuring the rate of product formation as a function of substrate concentration. The kinetic mechanism for many glycosyltransferases follows a sequential Bi Bi model, where the nucleotide sugar donor binds to the enzyme first, followed by the acceptor substrate. nih.gov The release of the glycosylated product then precedes the release of the nucleotide diphosphate. nih.gov

Subcellular Localization and Compartmentalization of Biosynthetic Machinery

The synthesis of blood group antigens, including the 3-fucosylated blood group B tetraose, occurs within the endomembrane system of the cell, specifically in the endoplasmic reticulum (ER) and the Golgi apparatus. glycopedia.euglycopedia.eu Glycosyltransferases are type II transmembrane proteins, meaning they have a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large C-terminal catalytic domain that resides within the lumen of the ER and Golgi. glycopedia.eu

The specific localization of different glycosyltransferases within the Golgi cisternae (cis, medial, and trans) is crucial for the ordered, sequential addition of monosaccharides. glycopedia.eu This compartmentalization ensures that the synthesis of the oligosaccharide chain proceeds in a stepwise manner, with each enzyme acting on the product of the previous one. The ABO glycosyltransferases, for instance, are located in the trans-Golgi network. glycopedia.eu

Regulation of Glycosyltransferase Gene Expression and Activity

The expression and activity of glycosyltransferases are tightly regulated at multiple levels, ensuring the correct tissue-specific and developmental expression of blood group antigens.

Transcriptional Regulation: The expression of glycosyltransferase genes is primarily controlled at the transcriptional level. glycopedia.eu This involves the binding of transcription factors to specific promoter and enhancer regions of the genes, which can either activate or repress gene expression. researchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, also play a significant role in regulating the accessibility of the gene for transcription. researchgate.net

Post-transcriptional and Translational Regulation: After transcription, the resulting mRNA can be subject to alternative splicing, generating different protein isoforms from a single gene. researchgate.net MicroRNAs (miRNAs) can also regulate gene expression by binding to mRNA molecules, leading to their degradation or inhibiting their translation into protein. researchgate.net

Post-translational Modifications: Once the glycosyltransferase protein is synthesized, its activity can be further modulated by post-translational modifications such as phosphorylation and glycosylation. researchgate.net Additionally, soluble forms of glycosyltransferases can be generated through proteolytic cleavage, releasing the catalytic domain from the transmembrane anchor. glycopedia.eu

Precursor Oligosaccharide Availability and Metabolic Flux in 3-Fucosylated Blood Group B Tetraose Synthesis

The synthesis of 3-fucosylated blood group B tetraose is not only dependent on the presence and activity of the relevant glycosyltransferases but also on the availability of the necessary precursor oligosaccharides and nucleotide sugar donors. glycopedia.eu The core oligosaccharide chains that serve as the foundation for blood group antigen synthesis can be of different types (e.g., type 1, 2, 3, or 4), which influences the final structure of the antigen. nih.gov

Comparative Biosynthesis of Blood Group B and Related H Antigens

The biosynthesis of the blood group B antigen is intimately linked to the synthesis of the H antigen. The H antigen serves as the direct precursor for both the A and B antigens. youtube.comnih.gov

H Antigen Synthesis: The H antigen is formed by the addition of a fucose residue in an α1,2 linkage to a terminal galactose on a precursor chain. nih.gov This reaction is catalyzed by an α1,2-fucosyltransferase (FUT1 or FUT2). frontiersin.org Individuals who lack a functional α1,2-fucosyltransferase (the Bombay phenotype) cannot produce the H antigen and therefore cannot synthesize A or B antigens, regardless of their ABO genotype. nih.gov

B Antigen Synthesis: In individuals with a functional B allele, the B-galactosyltransferase adds a galactose residue in an α1,3 linkage to the terminal galactose of the H antigen. glycopedia.euyoutube.com

A Antigen Synthesis: In individuals with a functional A allele, the A-N-acetylgalactosaminyltransferase adds an N-acetylgalactosamine residue in an α1,3 linkage to the same H antigen precursor. glycopedia.eu

O Phenotype: Individuals with the O blood group have a non-functional ABO glycosyltransferase due to a frameshift mutation in the gene. proteopedia.org As a result, the H antigen remains unmodified. glycopedia.eu

The relative amounts of H antigen can vary depending on the ABO blood group, with the highest levels found in O individuals and progressively lower levels in B, A, and AB individuals, as the H antigen is consumed in the synthesis of the A and B antigens. nih.gov

Compound Names

Compound Name
3-Fucosylated Blood group B tetraose
Fucose
Galactose
N-acetylgalactosamine
GDP-fucose
UDP-galactose
H antigen
A antigen
B antigen
Lewis a antigen
Lewis b antigen
Lewis x antigen
Lewis y antigen

Glycosyltransferase Enzymes

Enzyme NameAbbreviationFunction
α1,2-fucosyltransferaseFUT1, FUT2Adds fucose in an α1,2 linkage to form the H antigen
α1,3/4-fucosyltransferaseFUT3, FUT4, FUT5, FUT6, FUT7Adds fucose in α1,3 or α1,4 linkages to form Lewis antigens
B-galactosyltransferaseGTBAdds galactose in an α1,3 linkage to the H antigen to form the B antigen
A-N-acetylgalactosaminyltransferaseGTAAdds N-acetylgalactosamine in an α1,3 linkage to the H antigen to form the A antigen

Molecular Functions and Biological Roles of 3 Fucosylated Blood Group B Tetraose in Cellular Processes

Role in Cell-Cell Recognition and Adhesion Mechanisms

The terminal carbohydrate sequences of cell surface glycans, such as the 3-Fucosylated Blood Group B tetraose, are fundamental to cell-cell recognition and adhesion, processes vital for tissue organization and immune responses. frontiersin.orgfrontiersin.org Fucosylated oligosaccharides, in general, are recognized as critical mediators of these interactions. nih.gov

One of the most well-characterized roles of fucosylated glycans is in selectin-dependent leukocyte adhesion. frontiersin.orgnih.gov Selectins, a class of carbohydrate-binding proteins (lectins) expressed on leukocytes, platelets, and endothelial cells, mediate the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. frontiersin.org These interactions are crucial for leukocyte trafficking to sites of infection or injury. frontiersin.org The ligands for selectins are often sialylated and fucosylated structures, such as the sialyl-Lewis X antigen. While not identical, the principles of fucose-mediated recognition are central to the function of blood group antigens in cellular adhesion. frontiersin.org The presence of the fucose moiety on the Blood Group B tetraose is therefore integral to its potential recognition by endogenous lectins, thereby mediating cell-to-cell binding events.

Changes in the expression of fucosylated histo-blood group antigens are also associated with developmental processes and disease states, such as cancer, highlighting their role in maintaining normal cell adhesion and tissue architecture. frontiersin.orgnih.gov Altered expression can lead to disruptions in cell-cell adhesion, which is a hallmark of cancer metastasis. frontiersin.org

Molecule Type Interaction Partner Cellular Process Significance
Fucosylated Glycans (General)Selectins (E-, L-, P-selectin)Leukocyte AdhesionMediates initial tethering and rolling of leukocytes on endothelium during inflammation. frontiersin.orgnih.gov
Histo-Blood Group AntigensEndogenous LectinsCell-Cell RecognitionFacilitates specific cell-to-cell binding, crucial for tissue integrity and development. frontiersin.org
Altered Fucosylated AntigensN/ACancer ProgressionLoss of normal expression can disrupt cell adhesion, contributing to metastasis. frontiersin.org

Modulation of Receptor-Ligand Interactions through Glycosylation

Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a critical post-translational modification that can profoundly alter the function of the modified molecule. Fucosylation, a specific type of glycosylation, plays a significant role in modulating the affinity and specificity of receptor-ligand interactions. frontiersin.org

A prime example of this modulation is seen in the immune system, specifically concerning the interaction between Immunoglobulin G (IgG) antibodies and their Fc receptors (FcγRs) on immune cells. researchgate.net The core fucosylation of the N-glycan in the Fc region of IgG1 antibodies significantly reduces its binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells. nih.govresearchgate.net This weakened interaction leads to decreased antibody-dependent cell-mediated cytotoxicity (ADCC), a vital mechanism for eliminating target cells like tumor cells or virus-infected cells. nih.govresearchgate.net The presence or absence of this single fucose residue can alter the conformational dynamics of both the antibody and the receptor, disrupting optimal binding. researchgate.net While this refers to core fucosylation, it illustrates the powerful influence of fucose in protein-protein interactions.

The 3-Fucosylated Blood Group B tetraose, as a terminal glycan structure on glycoproteins and glycolipids, can similarly influence how these larger molecules interact with their respective receptors and binding partners. nih.gov Its structure can serve as a direct recognition motif or sterically hinder or enhance the accessibility of a binding site on the protein or lipid to which it is attached.

Contribution to Cellular Signaling Pathways

Fucosylated glycans are not merely passive structural components; they actively participate in cellular signaling. The modification of key signaling receptors with fucose can directly influence pathway activation and subsequent cellular responses. frontiersin.org

The Notch signaling pathway, a highly conserved pathway crucial for determining cell fate during development, is a prominent example. frontiersin.orgfrontiersin.org The extracellular domain of the Notch receptor contains epidermal growth factor (EGF)-like repeats that are modified by O-fucosylation. frontiersin.org This fucosylation, catalyzed by the enzyme Protein O-fucosyltransferase 1 (POFUT1), is essential for the proper folding and function of the Notch receptor. frontiersin.org It directly impacts the ability of Notch to interact with its ligands (e.g., Delta and Jagged), thereby controlling the activation of the signaling cascade that regulates gene expression and cell fate decisions. frontiersin.org Fucosylation can modulate Notch signaling by either directly interacting with the ligands or by inducing conformational changes in the receptor itself. frontiersin.org

While the 3-Fucosylated Blood Group B tetraose is a terminal glycan and not an O-linked fucose directly on a receptor like Notch, its presence on cell surface glycoproteins can influence the clustering of receptors or their interaction with other membrane components, indirectly affecting signaling cascades. nih.gov

Influence on Cellular Differentiation and Development

The dynamic expression of cell surface glycans is a hallmark of cellular differentiation and embryonic development. frontiersin.org Specific fucosylated structures appear at defined developmental stages, where they play roles in cell adhesion, migration, and signaling. researchgate.netnih.gov

During early embryogenesis, complex changes in the fucose diversity of cell surface glycoconjugates occur, which are important for processes like cell adhesion and implantation. frontiersin.org For instance, fucosylated histo-blood group antigens are expressed on CD34+ hematopoietic progenitor cells, the stem cells that give rise to all mature blood cells. researchgate.net The expression of these antigens, such as H type 2 (a precursor to the B antigen), is downregulated as these progenitor cells differentiate into mature lymphocytes. researchgate.net This suggests a role for these fucosylated structures in the regulation of hematopoiesis and potentially in the homing of stem cells to the bone marrow. researchgate.net The expression of blood group antigens varies during cell differentiation and maturation, indicating their involvement in these fundamental biological processes. researchgate.net

Furthermore, fucosylated oligosaccharides are abundant in the developing nervous system, where they regulate neurite outgrowth, migration, and synapse formation. frontiersin.orgnih.gov

Developmental Stage Cell Type / Tissue Fucosylated Glycan Role Reference
Early EmbryogenesisEmbryonic CellsCell adhesion, implantation frontiersin.org
HematopoiesisCD34+ Progenitor CellsRegulation of differentiation, potential bone marrow homing researchgate.net
Nervous System DevelopmentNeuronsNeurite outgrowth, migration, synapse formation frontiersin.orgnih.gov

Glycan-Mediated Interactions in Host-Microbiome Dynamics

The gastrointestinal tract is lined with a thick mucus layer rich in glycoproteins, including those carrying the 3-Fucosylated Blood Group B tetraose. These glycans are at the forefront of the host's interaction with its vast and complex gut microbiota. mdpi.com

Many microorganisms, both commensal and pathogenic, have evolved specific carbohydrate-binding proteins (lectins) or glycosidases to interact with and metabolize host glycans. nih.govnih.gov Fucosylated glycans, including histo-blood group antigens, serve as crucial attachment sites and nutrient sources for gut bacteria. nih.govmdpi.com

For example, commensal bacteria like Bacteroides species can induce the host to produce fucosylated glycans on the gut epithelium. nih.gov These bacteria, in turn, produce α-L-fucosidases, enzymes that cleave the terminal fucose from glycans like the Blood Group B tetraose, releasing it as a carbohydrate source. mdpi.comnih.gov This ability to utilize host-derived glycans provides a competitive advantage, allowing these bacteria to thrive in the gut ecosystem. nih.gov

Pathogens also exploit these fucosylated structures. Helicobacter pylori, for instance, binds to fucosylated Lewis b antigens on the gastric epithelium to colonize the stomach. nih.govnih.gov Similarly, Noroviruses and Vibrio cholerae use specific blood group antigens to attach to host cells and initiate infection. nih.govnih.gov

The interaction between host fucosylated glycans and the microbiome is not solely about nutrition or pathogenesis; it is fundamental to establishing a balanced, homeostatic relationship. nih.gov The ability of beneficial microbes to utilize fucose from host glycans helps to shape the composition of the gut microbiota. mdpi.com The presence of fucosylated structures can selectively promote the growth of beneficial bacteria, such as certain strains of Bifidobacterium and Bacteroides. nih.govnih.gov

This symbiotic relationship is crucial for the proper development and function of the host's immune system. nih.gov The interaction between the microbiota and host epithelial and immune cells, often mediated by glycans, helps to establish immune tolerance and maintain a healthy gut environment. nih.gov By providing a niche and a food source for specific commensal bacteria, host fucosylation, including the expression of the Blood Group B antigen, plays an active role in cultivating a healthy microbiome. mdpi.comnih.gov

Immunological Recognition and Glycan Mediated Interactions of 3 Fucosylated Blood Group B Tetraose

Antigenicity of 3-Fucosylated Blood group B Tetraose

An antigen is any substance that the immune system can respond to. nih.gov The 3-Fucosylated Blood Group B tetraose, as the terminal structure of the B blood group antigen, is a potent antigen. nih.govbritannica.com Blood group antigens are glycoproteins or glycolipids found on the surface of red blood cells and are also widely distributed in other tissues. nih.govisbtweb.org The immune system typically develops tolerance to its own "self-antigens" but will launch an attack against foreign, or "non-self," antigens. nih.gov

Therefore, if red blood cells expressing the B antigen are introduced into an individual lacking this antigen (e.g., someone with blood group A or O), their immune system will recognize the 3-Fucosylated Blood Group B tetraose as foreign and mount an immune response. nih.gov The capacity of a specific antigen to induce an immune response is known as its immunogenicity. nih.govdntb.gov.ua The immunogenicity of blood group antigens varies, with those of the ABO system being strongly immunogenic. britannica.com The specific structure of the 3-Fucosylated Blood Group B tetraose is the determinant recognized by the immune system, initiating the response. nih.gov

Interaction with Natural Antibodies (e.g., IgM)

The immune response to ABO blood group antigens is characterized by the presence of "naturally occurring" antibodies in the plasma of individuals who lack the corresponding antigen. britannica.com For example, individuals with blood group A have circulating anti-B antibodies, and those with blood group O have both anti-A and anti-B antibodies. These antibodies are primarily of the Immunoglobulin M (IgM) class. britannica.comresearchgate.net

These natural antibodies are thought to arise not from exposure to foreign red blood cells, but from immune stimulation by environmental substances, such as bacteria, that possess similar carbohydrate structures on their surfaces. nih.gov When an individual is exposed to incompatible blood, these pre-existing IgM antibodies bind specifically to the corresponding carbohydrate antigens on the transfused red blood cells. byjus.com The binding of IgM to the 3-Fucosylated Blood Group B tetraose on B-positive red blood cells is a high-avidity interaction that can lead to a potent reaction, causing the red cells to clump together in a process called agglutination. britannica.com This agglutination is the basis of pre-transfusion blood typing and a major cause of transfusion reactions. nih.gov

Binding to Lectins and Glycan-Binding Proteins (GBPs)

Lectins are a class of proteins that exhibit high specificity in binding to carbohydrate structures without having enzymatic activity. glycodiag.com The 3-Fucosylated Blood Group B tetraose is a specific ligand for various lectins and other glycan-binding proteins (GBPs). researchgate.netirte.com This specific recognition is a key mechanism in many biological processes, from cell-cell adhesion to pathogen recognition. youtube.com

Several plant-derived lectins are known for their ability to specifically recognize and agglutinate red blood cells based on their blood group. For instance, the lectin from Griffonia simplicifolia (GS-I-B₄) is highly specific for the terminal α-D-galactose of the B antigen. researchgate.netnih.gov Such lectins are valuable tools in immunohematology for blood typing and research. nih.govresearchgate.net Animal lectins also play crucial roles in recognizing these glycan structures.

Table 1: Examples of Lectins Recognizing the Blood Group B Antigen

Lectin NameCommon SourceSpecificity
GS-I-B₄Griffonia simplicifolia seedsB-antigen (α-D-Gal) researchgate.netnih.gov
SJASophora japonicaA and B antigens researchgate.net
BPLBauhinia purpureaN-antigen, also interacts with B-antigen nih.gov
Galectin-4Human tissuesA and B histo-blood group antigens frontiersin.org
Galectin-8Human tissuesBlood group-like antigens nih.gov

Specificity of Galectins for 3-Fucosylated Glycans

Galectins are a family of animal lectins defined by their affinity for β-galactoside-containing glycans. frontiersin.org Different members of the galectin family exhibit distinct binding preferences for more complex structures, including fucosylated blood group antigens. uma.esnih.gov

Galectin-3 and Galectin-4 : Both Gal-3 and Gal-4 demonstrate preferential binding to A and B blood group antigens over the H antigen (found in blood group O). frontiersin.orgnih.gov Gal-4, a tandem-repeat galectin, has two distinct carbohydrate-recognition domains (CRDs) that both show a preference for A and B antigens, suggesting a role in recognizing these structures in different contexts. frontiersin.org

Galectin-7 : This galectin displays high specificity for microbes that are decorated with blood group-like antigens. nih.gov Interestingly, while it binds and kills these microbes, it shows very little affinity for the mammalian A and B antigens themselves, suggesting it has evolved to target pathogens using molecular mimicry rather than host cells. nih.gov

Galectin-8 : Similar to Gal-7, Gal-8 can bind to and kill microbes that express mammalian blood-group antigens. nih.gov

Galectin-12 : This galectin, preferentially expressed in adipose tissue, shows a unique and preferential recognition of 3-fucosylated glycans. uma.esresearchgate.net

This differential recognition among galectins highlights their specialized roles in the immune system, from modulating inflammation to providing a defense against pathogens. frontiersin.orgnih.gov

Table 2: Binding Preferences of Select Human Galectins

GalectinBinding Preference Relevant to Fucosylated/Blood Group AntigensReference(s)
Galectin-1 Binds α2-3-sialylated glycans but is inhibited by α1,3-fucosylation. nih.govoup.com
Galectin-3 Higher binding to blood group A and B antigens compared to H antigen. nih.govnih.gov
Galectin-4 Preferential recognition of A and B histo-blood group antigens. frontiersin.org
Galectin-7 High specificity for microbes with blood group-like antigens; low affinity for mammalian A/B antigens. nih.gov
Galectin-12 Preferential recognition of 3-fucosylated glycans. uma.esresearchgate.net

Mechanisms of Lectin-Glycan Recognition

The interaction between a lectin and a glycan such as the 3-fucosylated blood group B tetraose is a highly specific molecular recognition event. nih.gov This binding is non-covalent and is driven by a combination of weak interactions that collectively confer high specificity and affinity. youtube.com The primary forces involved include:

Hydrogen Bonding : An extensive network of hydrogen bonds forms between the hydroxyl groups of the sugar rings and the amino acid side chains within the lectin's carbohydrate-recognition domain (CRD). nih.govnih.gov

van der Waals Forces and Hydrophobic Interactions : Stacking interactions, often between the pyranose ring of a sugar and the aromatic side chain of an amino acid like tryptophan (a C-H/π interaction), are a common feature that stabilizes the complex. frontiersin.orgnih.gov

Coordination Bonds : Many lectins, particularly C-type lectins, require calcium ions (Ca²⁺) for binding. nih.govasm.org The Ca²⁺ ion helps to correctly orient the sugar hydroxyls within the binding site and forms coordination bonds that are essential for the interaction. nih.gov

Glycan Mimicry and Immune Modulation

Some pathogens have evolved to decorate their surfaces with carbohydrate structures that are identical or highly similar to those of their host, a strategy known as molecular or glycan mimicry. nih.gov By displaying structures like the blood group B antigen, these microbes can evade the host's adaptive immune system, as the host is tolerant to its own "self" antigens. nih.govnih.gov

However, the innate immune system has co-evolved mechanisms to counter this strategy. Certain galectins, including Galectin-4 and Galectin-7, can recognize these bacterial blood group-like antigens. frontiersin.orgnih.gov For example, Galectin-4 has been shown to recognize and kill Escherichia coli bacteria that express the blood group B antigen. frontiersin.org This suggests that these lectins function as a crucial part of innate immunity, filling a gap created by the adaptive immune system's self-tolerance. frontiersin.orgnih.gov This interaction allows the host to identify and eliminate pathogens that are attempting to camouflage themselves with host-like glycans.

Role in Immune Cell Modulation and Activation Pathways (Molecular Level)

The binding of a glycan like the 3-fucosylated blood group B tetraose to a lectin on an immune cell surface is not merely a binding event; it is a signal. nih.govnih.gov This interaction can transduce information across the cell membrane and initiate specific intracellular activation pathways. acs.org

A key mechanism for this is the formation of a "lectin-glycan lattice." nih.gov Because both lectins and cell-surface glycoconjugates are often multivalent, their interaction can cross-link multiple glycoprotein (B1211001) receptors. nih.gov This clustering can dramatically alter the behavior of these receptors by:

Modulating Signal Transduction : The aggregation of receptors can activate or inhibit their downstream signaling cascades. nih.gov

Regulating Receptor Turnover : The formation of a lattice can stabilize receptors on the cell surface, preventing their internalization via endocytosis. nih.gov

Inducing Cellular Responses : These signaling events can lead to a variety of functional outcomes, including the regulation of T-cell apoptosis, modulation of cytokine receptor activity, and the activation of innate immune cells. nih.govdntb.gov.ua

In this way, the recognition of specific glycan structures by lectins serves as a sophisticated mechanism for decoding information at the cell surface, allowing for the fine-tuning of immune responses. nih.gov

Analytical and Characterization Techniques in 3 Fucosylated Blood Group B Tetraose Research

High-Throughput Glycan Profiling Methods

High-throughput methods are essential for the rapid and efficient analysis of complex glycan mixtures, allowing for the identification and quantification of specific structures like the 3-Fucosylated Blood Group B Tetraose from biological sources.

Ultra-High-Performance Liquid Chromatography (UPLC) is a cornerstone technique for the separation and quantification of oligosaccharides. By using columns packed with sub-2 µm particles, UPLC provides significantly higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). For the analysis of glycans, which often lack a strong chromophore, derivatization with a fluorescent label is a common strategy to enhance detection sensitivity.

In a typical workflow for analyzing 3-Fucosylated Blood Group B Tetraose, the oligosaccharide is first released from its source (e.g., glycoproteins or milk) and then chemically tagged at its reducing end with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB) or 2-aminoacridone (B130535) (AMAC). researchgate.net The labeled glycan mixture is then separated, often using hydrophilic interaction liquid chromatography (HILIC), where the analytes are eluted in order of increasing hydrophilicity (generally corresponding to size). nih.gov The separated, fluorescently-labeled glycans are detected as they pass through a fluorescence detector, allowing for precise quantification. msb2024.orgspkx.net.cnnih.gov This method is highly sensitive, capable of detecting oligosaccharides at femtomole and picomole levels. nih.gov

Research on similar fucosylated oligosaccharides demonstrates the power of this approach. For instance, UPLC-HILIC with fluorescence detection has been extensively used to separate and quantify structural isomers like 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3'-FL) in various food and biological matrices, showcasing the high resolution required to distinguish between different fucosylation linkages. nih.govresearchgate.net

Table 1: Representative UPLC-FLD Parameters for Fucosylated Oligosaccharide Analysis

ParameterTypical Value / ConditionPurpose
Column HILIC (e.g., BEH Glycan, 1.7 µm)Separates glycans based on hydrophilicity and size.
Mobile Phase A Ammonium Formate (e.g., 100 mM, pH 4.4)Aqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase.
Gradient Decreasing %B over timeElutes glycans from smaller to larger sizes.
Flow Rate 0.4 - 0.6 mL/minOptimized for high resolution on UPLC systems.
Fluorescent Label 2-Aminobenzamide (2-AB)Covalently attaches to the reducing end for sensitive detection.
Excitation λ ~330 nm (for 2-AB)Wavelength to excite the fluorescent label.
Emission λ ~420 nm (for 2-AB)Wavelength at which fluorescence emission is detected.
Limit of Detection Low femtomole to picomole rangeDemonstrates the high sensitivity of the method. nih.gov

Capillary Electrophoresis (CE) is another powerful high-resolution separation technique well-suited for the analysis of charged or derivatized oligosaccharides. unl.edu Separations in CE are performed in narrow-bore fused-silica capillaries and are driven by an electric field. youtube.com The technique offers short analysis times, high efficiency, and requires minimal sample and reagent volumes. researchgate.net

For neutral oligosaccharides like the 3-Fucosylated Blood Group B Tetraose, two main strategies are employed. The first is to label the glycan with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), which imparts a charge-to-mass ratio that allows for separation. The second involves forming transient anionic complexes with borate (B1201080) ions in the background electrolyte (BGE), which can then be separated in their underivatized form. nih.gov The latter approach is particularly effective for resolving fucosylated isomers, as the position of the fucose residue influences the stability and electrophoretic mobility of the borate complex. nih.gov

CE has proven highly effective in profiling complex mixtures of human milk oligosaccharides (HMOs), successfully separating dozens of neutral and acidic species, including various fucosylated structures, in a single run. nih.govnih.gov The high reproducibility of migration times allows for reliable identification of specific glycans like the blood group B tetraose by comparison to analytical standards. youtube.com

Table 2: Comparison of CE and UPLC for Oligosaccharide Analysis

FeatureCapillary Electrophoresis (CE)Ultra-High-Performance Liquid Chromatography (UPLC)
Separation Principle Differential migration in an electric field (charge-to-size ratio). youtube.comPartitioning between a stationary and a mobile phase (hydrophilicity). mdpi.com
Resolution Very high, excellent for isomeric separation (e.g., fucosylated isomers). nih.govVery high, also capable of resolving many isomers. nih.gov
Analysis Speed Typically very fast (minutes). nih.govFast, but often with slightly longer run times than CE. nih.gov
Sample Volume Nanoliter range. researchgate.netMicroliter range.
Solvent Consumption Very low. researchgate.netModerate.
Derivatization Often required (e.g., APTS) or uses complex-forming buffers (borate). nih.govOften required for fluorescence detection (e.g., 2-AB). researchgate.net

Glycan Microarray Technology for Ligand-Binding Specificity

Glycan microarrays are a high-throughput platform for investigating the binding specificity of carbohydrate-binding proteins (GBPs), such as lectins and antibodies, to a large library of different glycan structures simultaneously. To study the binding properties of 3-Fucosylated Blood Group B Tetraose, the oligosaccharide is chemically synthesized with a linker arm and covalently immobilized onto the surface of a glass slide or other substrate.

The array, containing hundreds of different glycans including the blood group B tetraose, is then incubated with a fluorescently labeled GBP. nih.gov After washing away unbound protein, the microarray is scanned with a laser, and the fluorescence intensity at each spot is measured. A strong signal at the spot corresponding to the 3-Fucosylated Blood Group B Tetraose indicates a binding interaction. By comparing the signal intensity across all glycans on the array, a detailed binding profile or "specificity fingerprint" of the GBP can be generated. This technology is crucial for identifying which endogenous lectins or pathogen adhesins specifically recognize the blood group B structure, providing insights into its biological function in cell recognition, signaling, and host-pathogen interactions. nih.gov

Enzymatic Digestion and Glycosidase Sequencing for Linkage Analysis

To confirm the precise structure and glycosidic linkages of 3-Fucosylated Blood Group B Tetraose, a sequential digestion approach using highly specific exoglycosidases is employed. These enzymes cleave specific monosaccharide residues from the non-reducing end of a glycan with defined linkage specificity.

The process involves aliquoting the purified tetraose and treating each aliquot with a different glycosidase. For example:

α-Fucosidase: An α1,3/4-specific fucosidase would be expected to cleave the fucose residue from the 3-Fucosylated Blood Group B Tetraose.

α-Galactosidase: This enzyme would remove the terminal α-galactose residue.

β-Hexosaminidase: This enzyme would cleave a terminal N-acetylglucosamine (GlcNAc) residue.

The reaction products are analyzed after each step, typically by mass spectrometry or chromatography. A successful enzymatic cleavage results in a predictable mass shift or a change in chromatographic retention time. By using a panel of enzymes with known specificities (e.g., an α1,2-fucosidase should not cleave the 3-linked fucose), the complete sequence and all linkages can be methodically determined. plos.orgnih.gov For instance, successful digestion with an α-galactosidase followed by an α-fucosidase, and then a β-galactosidase would confirm the terminal sequence and branching pattern of the molecule.

Isotopic Labeling and Imaging for Cellular Glycan Dynamics

Understanding the biosynthesis, trafficking, and turnover of 3-Fucosylated Blood Group B Tetraose within a cellular environment requires methods to track the molecule in real-time. Isotopic labeling provides a powerful tool for this purpose. Cells can be cultured in media supplemented with metabolic precursors containing stable isotopes, such as ¹³C-labeled galactose or ¹⁵N-labeled glucosamine. These heavy isotopes are incorporated into the glycan structure during its biosynthesis.

The fate of the labeled tetraose can then be monitored in several ways. Mass spectrometry can be used to measure the rate of incorporation and turnover of the labeled glycan, providing quantitative data on its metabolic dynamics. Alternatively, advanced imaging techniques can visualize the location of the labeled glycans within the cell. For example, metabolic labeling with fucose analogs containing a chemical reporter group (like an azide) allows for subsequent covalent attachment of a fluorescent probe via click chemistry. youtube.com This enables the direct visualization of fucosylated glycan biosynthesis and localization on the cell surface or within intracellular compartments using fluorescence microscopy, providing critical insights into the dynamic roles of glycans like the 3-Fucosylated Blood Group B Tetraose in living systems.

Synthetic Strategies and Chemoenzymatic Approaches for 3 Fucosylated Blood Group B Tetraose and Analogues

Chemoenzymatic Synthesis Utilizing Recombinant Glycosyltransferases

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical methods for preparing complex glycans. rsc.org This approach combines the flexibility of chemical synthesis for creating core structures with the unparalleled regio- and stereoselectivity of enzymes for subsequent elongation steps. rsc.orgrsc.org This strategy circumvents the need for extensive protecting group manipulations required in chemical synthesis, often leading to more efficient and higher-yielding pathways. rsc.org For the 3-Fucosylated Blood group B tetraose, a chemoenzymatic route would typically involve the chemical synthesis of a precursor, such as the lacto-N-biose I (Galβ1-3GlcNAc) or N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide, which then serves as an acceptor for enzymatic glycosylation. nih.govnih.gov

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds with high precision. nih.govyoutube.com The synthesis of the blood group B determinant relies on two key GTs: an α-1,3-galactosyltransferase to add the terminal galactose to the H antigen precursor, and a fucosyltransferase (FUT) to add fucose in an α-1,2 linkage to galactose or an α-1,3/4 linkage to N-acetylglucosamine. nih.gov While naturally occurring GTs are highly effective, their availability and stability can be limiting. rsc.org

Modern protein engineering techniques allow for the modification of GTs to enhance their utility. nih.govtib.eu For example, enzymes can be engineered for improved stability, altered substrate specificity, or higher catalytic efficiency. One innovative approach involves mutating glycosidases (enzymes that cleave sugars) to turn them into "glycosynthases" that synthesize specific linkages. nih.gov A notable example is the creation of a 1,3-1,4-α-L-fucosynthase from a bacterial α-L-fucosidase, which can specifically install fucose to form Lewis a and Lewis x antigens. nih.gov Such engineered enzymes are powerful tools for the controlled synthesis of specific glycan structures like the blood group B tetraose. nih.govnih.gov

Enzyme Type Linkage Formed Role in Blood Group B Synthesis
α-1,3-GalactosyltransferaseGal(α1-3)GalAdds the terminal galactose residue that defines the B antigen. youtube.comnih.gov
α-1,2-FucosyltransferaseFuc(α1-2)GalCreates the H antigen precursor upon which the B antigen is built.
α-1,3/4-FucosyltransferaseFuc(α1-3)GlcNAc or Fuc(α1-4)GlcNAcAdds fucose to the GlcNAc residue, forming related structures like Lewis B.
Engineered GlycosynthaseSpecific α- or β-linkagesCan be developed to create specific linkages with high efficiency and yield. nih.gov

The chemoenzymatic approach is exceptionally well-suited for the production of glycan libraries—collections of diverse but related oligosaccharide structures. nih.govnih.gov These libraries are invaluable for studying carbohydrate-protein interactions and for identifying the specific epitopes recognized by antibodies or lectins. nih.gov The general strategy, sometimes called Core Synthesis/Enzymatic Extension (CSEE), involves the chemical synthesis of a common core structure. rsc.orgnih.gov This core oligosaccharide is then divided into multiple portions, and each is treated with a different glycosyltransferase or a unique combination of enzymes to generate a variety of extended structures. rsc.orgnih.gov Starting with a chemically synthesized precursor, one could use a panel of fucosyltransferases and other glycosyltransferases to create the 3-Fucosylated Blood group B tetraose alongside numerous isomers and related structures, all from a common starting material. nih.govnih.gov

Solid-Phase Synthesis Approaches for Oligosaccharide Probes

Solid-phase synthesis offers a streamlined and often automated method for producing oligosaccharides, making it particularly useful for generating glycan probes for applications like microarrays. nih.gov In this technique, the first monosaccharide building block is covalently attached to an insoluble polymer resin. The oligosaccharide chain is then assembled through sequential glycosylation reactions, with excess reagents and byproducts being easily washed away after each step, which greatly simplifies purification. nih.govnih.gov

This methodology has been successfully applied to the synthesis of various tumor-associated carbohydrate antigens and blood group determinants. nih.gov A chemoenzymatic solid-phase approach has also been described where a peptide is immobilized on a resin and sequentially treated with different glycosyltransferases to build the glycan structure. nih.gov Although challenges can arise, such as incomplete reactions, this combination of solid-phase support with the specificity of enzymatic glycosylation represents a powerful strategy for the efficient synthesis of complex glycopeptides and oligosaccharide probes. nih.gov

Glycoengineering of Cell Surfaces with Synthetic 3-Fucosylated Blood Group B Tetraose

The precise modification of cell surfaces with synthetic oligosaccharides, a key strategy in glycoengineering, offers a powerful tool to study and manipulate cellular interactions. The 3-fucosylated blood group B tetraose, with its terminal Galα1-3(Fucα1-2)Galβ1-4GlcNAc structure, is of significant biological interest due to its role as a major histo-blood group antigen. researchgate.netfrontiersin.org Its presentation on cell surfaces mediates critical recognition events, including those related to immune responses and pathogen binding. frontiersin.org The ability to synthetically construct this tetraose and its analogues and subsequently display it on cell surfaces allows for detailed investigations into its biological functions and potential therapeutic applications.

Methodologies for the glycoengineering of cell surfaces with synthetic 3-fucosylated blood group B tetraose primarily involve two strategic approaches: the incorporation of the synthetic glycan into liposomes that then fuse with the cell membrane, and the direct enzymatic transfer of the fucosyl moiety onto a pre-existing trisaccharide acceptor on the cell surface.

One prominent method involves the synthesis of the complete 3-fucosylated blood group B tetraose, which is then chemically linked to a lipid anchor. This glycolipid can be incorporated into the lipid bilayer of liposomes. These glycan-displaying liposomes can then be introduced to a cell population, where they fuse with the cell membranes, effectively transplanting the synthetic tetraose onto the cell surface. This technique allows for a controlled density of the displayed antigen.

An alternative chemoenzymatic strategy focuses on the final step of the tetraose biosynthesis. Cells that express the precursor trisaccharide, Galα1-3Galβ1-4GlcNAc, on their surface can be subjected to enzymatic fucosylation. This is achieved by incubating the cells with a specific α1,2-fucosyltransferase and a GDP-fucose donor substrate. This method offers the advantage of modifying endogenous glycoproteins and glycolipids in their native context. Research has demonstrated the feasibility of synthesizing blood group B tetrasaccharides with fucosylation as the final step, a strategy amenable to cell surface glycoengineering. nih.gov

The successful presentation of the synthetic 3-fucosylated blood group B tetraose on cell surfaces enables a variety of functional studies. For instance, it allows for the investigation of cell adhesion phenomena mediated by this specific glycan. By engineering cells to display this antigen, researchers can quantify their adhesion to surfaces coated with lectins or antibodies that specifically recognize the blood group B determinant. Such studies are crucial for understanding the role of this antigen in processes like immune cell trafficking and pathogen interaction. frontiersin.org

Furthermore, glycoengineered cells displaying the 3-fucosylated blood group B tetraose can be used to probe the specificity of immune responses. For example, the interaction of these cells with anti-B antibodies can be meticulously studied, providing insights into the mechanisms of blood transfusion reactions and the potential for developing novel immunotherapies. nih.govnih.gov

Detailed Research Findings:

The synthesis and application of the 3-fucosylated blood group B tetraose and its precursors have been the subject of various research endeavors. The following tables summarize key findings from relevant studies, providing insights into the synthetic strategies and the characterization of these important glycans.

Study Focus Key Findings Significance
Synthesis of Blood Group B Tetrasaccharide A synthetic strategy was developed where fucosylation is the final step, allowing for the synthesis of the precursor trisaccharide Galα1-3Galβ1-4GlcNAc. nih.govProvides a viable route for producing the necessary precursor for cell surface glycoengineering via enzymatic fucosylation.
Chemoenzymatic Synthesis of Galα(1→3)Galβ(1→4)GlcNAc A multi-enzyme system was utilized for the synthesis of the core trisaccharide on a soluble polymer support, simplifying purification. researchgate.netDemonstrates an efficient method for producing the trisaccharide backbone required for the subsequent fucosylation step.
Immunological Evaluation of Synthetic Glycans The trisaccharide Galα(1,3)Galβ(1,4)GlcNAcα was synthesized and conjugated to a protein carrier, eliciting a strong antibody response. nih.govHighlights the immunogenicity of the core structure and its potential for vaccine development and studying immune recognition.
Fucosylated Glycan-Protein Interactions Fucosylated blood group antigens, including variants of the B antigen, have been shown to competitively inhibit the binding of cholera toxin to host cells. nih.govUnderscores the role of this tetraose in pathogen interactions and suggests potential therapeutic applications as binding inhibitors.
Synthetic Step Reactants Enzyme/Catalyst Yield (%) Reference
α-Galactosylation Lactosamine acceptor, UDP-Galα1,3-GalactosyltransferaseHigh researchgate.net
Fucosylation Trisaccharide acceptor, GDP-Fucα1,2-FucosyltransferaseNot specified for cell surface nih.gov
Final Deprotection Protected TetrasaccharideStandard deprotection conditionsHigh nih.gov

Interactions of 3 Fucosylated Blood Group B Tetraose with Biomolecules and Biological Systems

Biophysical Characterization of 3-Fucosylated Blood Group B Tetraose Binding to Proteins

The interaction between 3-fucosylated blood group B tetraose and its binding proteins, such as lectins and antibodies, is quantitatively characterized using several biophysical techniques. These methods provide critical data on binding affinity, stoichiometry, and the thermodynamics of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes that occur when molecules bind to each other. nih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.gov For instance, ITC has been used to determine the specificity of lectins, such as the one from the mushroom Marasmius oreades, for the blood group B antigen. umich.edu The heat released or absorbed during the titration of the B tetraose into a solution containing the protein is measured, allowing for the calculation of these key thermodynamic parameters. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that monitors the binding of an analyte (e.g., the B tetraose) to a ligand (e.g., an antibody or lectin) immobilized on a sensor chip. nih.govmdpi.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. mdpi.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR has been successfully adapted for cellular interactions, enabling the study of red blood cell binding to immobilized blood group-specific antibodies, providing a high-throughput method for blood group typing. nih.gov This technique can be applied to quantify the binding kinetics of the B tetraose with its specific protein partners. nih.govresearchgate.net

Frontal Affinity Chromatography-Mass Spectrometry (FAC-MS): This method combines the separation power of affinity chromatography with the detection sensitivity of mass spectrometry to characterize protein-carbohydrate interactions. umich.edu In a typical FAC-MS experiment, a protein like a lectin is immobilized on a column. A solution containing the carbohydrate of interest, such as a derivative of the blood group B tetraose, is continuously passed through the column. The carbohydrate's elution time is delayed due to its interaction with the immobilized protein. By analyzing the breakthrough curve and using mass spectrometry for detection, the dissociation constant (Kd) can be accurately determined. umich.edu FAC-MS has been instrumental in screening libraries of carbohydrate analogues to pinpoint the key structural features required for recognition by a specific lectin. umich.edu

Table 1: Biophysical Techniques for Characterizing Protein-Glycan Interactions

Technique Principle Key Parameters Measured Application Example for B Tetraose
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding of molecules in solution. nih.gov Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). nih.gov Determining the thermodynamic profile of B tetraose binding to a specific lectin. umich.edu
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a molecule binds to a sensor surface. mdpi.com Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd). nih.gov Quantifying the kinetics of anti-B antibody binding to the B antigen. nih.gov

| Frontal Affinity Chromatography-Mass Spectrometry (FAC-MS) | Measures the retention of a ligand on an affinity column coupled with MS detection. umich.edu | Binding Affinity (Kd). umich.edu | Screening B tetraose analogues to identify critical binding epitopes for a lectin. umich.edu |

Structural Basis of Protein-Glycan Recognition (e.g., Lectins, Antibodies)

The specific recognition of the 3-fucosylated blood group B tetraose by proteins is governed by a precise set of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netnih.gov The unique three-dimensional structure of the oligosaccharide presents a distinct surface that is complementary to the binding sites of specific lectins and antibodies. nih.gov

Lectin Recognition: Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. umich.eduresearchgate.net The recognition of the B tetraose involves a network of hydrogen bonds between the hydroxyl groups of the sugar residues and amino acid side chains (e.g., Asp, Asn, Glu, Gln) and backbone atoms in the lectin's binding site. nih.gov Studies on lectins like the one from Marasmius oreades (MOA) and Pseudomonas aeruginosa (LecB) have identified crucial interactions. For example, the hydroxyl groups at position 4 of the β-Galactose and position 2 of the α-Galactose in the B trisaccharide (a core component of the tetraose) were found to be critical for recognition by MOA. umich.edu Additionally, hydrophobic interactions often occur between the less polar faces of the sugar rings (particularly the C-H groups) and aromatic amino acid residues like tryptophan or tyrosine in the protein's binding pocket, which helps to properly orient the glycan for optimal hydrogen bonding. nih.govnih.gov Divalent cations, such as Ca²⁺, are often required for the structural integrity of the lectin's binding site and can directly coordinate with the sugar's hydroxyl groups. nih.govfrontiersin.org

Antibody Recognition: Antibodies directed against the blood group B antigen (anti-B antibodies) also recognize the terminal trisaccharide portion of the tetraose. The specificity of this interaction is the basis of blood typing. nih.gov Similar to lectins, the binding is mediated by a combination of hydrogen bonding and hydrophobic interactions within the antibody's antigen-binding site (paratope). The crystal structure of antibody-glycan complexes reveals that the terminal sugars of the antigen are often deeply buried in the binding pocket. rcsb.org The presence of the α(1,2)-linked fucose is a key feature, and its interaction with the antibody is crucial for high-affinity binding. The conformation of the oligosaccharide is constrained by the glycosidic linkages, and this pre-organized structure minimizes the entropic penalty upon binding. Fucosylation can also influence the interaction indirectly by altering the conformation of the glycan chain it is attached to. rcsb.orgnih.gov

Table 2: Key Structural Interactions in Protein Recognition of Blood Group B Oligosaccharides

Interacting Moiety on B Tetraose Interacting Protein Residues Type of Interaction Significance
Hydroxyl groups of Galactose and Fucose Asp, Asn, Glu, Gln, Ser, Thr Hydrogen Bonding Provides specificity and a major part of the binding energy. nih.gov
Axial face of Fucose ring (C6 methyl group) Trp, Tyr, Phe Hydrophobic/van der Waals Interactions Orients the glycan in the binding pocket and contributes to affinity. nih.govnih.gov

Influence on Protein Folding and Stability (Glycosylation Dependent)

When the 3-fucosylated blood group B tetraose is covalently attached to a protein as an N- or O-linked glycan, it can significantly influence the protein's folding, stability, and solubility. researchgate.netnih.gov Glycosylation is a critical post-translational modification for many secreted and membrane-bound proteins. nih.gov

The attachment of bulky, hydrophilic glycan chains like the B tetraose can enhance the conformational stability of a protein. nih.gov Glycans can act as a "thermodynamic clamp," reducing the conformational entropy of the unfolded state, which in turn stabilizes the folded, native conformation. nih.gov This increased stability can manifest as a higher resistance to thermal denaturation and proteolysis. nih.govcreative-biolabs.com Deglycosylation of glycoproteins often leads to a decrease in their melting temperature and an increased susceptibility to degradation by proteases. creative-biolabs.com

Furthermore, glycans can influence the kinetics of protein folding. While they can sometimes slow down the folding process due to their size, they often prevent the formation of improper, off-pathway aggregates. researchgate.net By increasing the solubility of folding intermediates and the final protein, glycosylation helps ensure that the protein achieves its correct three-dimensional structure. nih.gov The glycan can shield hydrophobic patches on the protein surface that might otherwise lead to aggregation. nih.gov The specific structure of the glycan, including the presence and position of fucose, can fine-tune these effects, although the general principles of stabilization are broadly applicable across different glycan types. researchgate.net

Role in Membrane Organization and Lipid Raft Association (if applicable)

On the surface of cells, particularly red blood cells and epithelial cells, the 3-fucosylated blood group B tetraose is often part of a glycolipid, specifically a glycosphingolipid. wikipedia.org These molecules play a crucial role in the organization of the plasma membrane.

Glycosphingolipids, along with cholesterol, are known to segregate into specialized microdomains within the cell membrane called lipid rafts. aai.orgsemanticscholar.org These rafts are dynamic, ordered platforms that concentrate specific proteins and lipids, functioning as hubs for signal transduction and membrane trafficking. semanticscholar.orgnih.gov The blood group B antigen, as a glycosphingolipid, can be localized within these rafts.

In B lymphocytes, the B cell antigen receptor (BCR) has been shown to translocate into lipid rafts upon antigen binding. semanticscholar.orgnih.gov Resting B cells tend to exclude the BCR from these rafts. youtube.com However, upon cross-linking by an antigen, the BCR, along with associated signaling molecules like the Src-family kinase Lyn, moves into the rafts. semanticscholar.orgnih.gov This clustering is a critical early step in initiating the signaling cascade that leads to B cell activation. The presence of blood group glycosphingolipids within these rafts contributes to the unique lipid environment and may modulate the recruitment and function of signaling proteins. aai.org

Interaction with Glycolipid and Glycoprotein (B1211001) Backbones

The 3-fucosylated blood group B tetraose does not exist in isolation within biological systems but is covalently attached to either a lipid or a protein backbone, forming glycoconjugates. wikipedia.orgnih.gov

Interaction with Glycolipid Backbones: When linked to a lipid, the B tetraose forms a glycosphingolipid. The oligosaccharide is attached via a glycosidic bond to the terminal hydroxyl group of a ceramide molecule, which consists of a sphingosine (B13886) backbone linked to a fatty acid. wikipedia.org These glycolipids are anchored in the outer leaflet of the cell membrane by the hydrophobic ceramide portion, with the B tetraose glycan extending into the extracellular space. wikipedia.org This presentation is crucial for the antigen's role in cell-cell recognition and as a receptor for pathogens and toxins. nih.govnih.gov The specific type of precursor chain (e.g., type 1, 2, 3, or 4) to which the B determinant is attached can vary depending on the tissue and individual. nih.gov

Interaction with Glycoprotein Backbones: The B tetraose can also be attached to proteins to form glycoproteins. nih.gov This occurs through two main types of linkages:

N-linked Glycosylation: The oligosaccharide is attached to the amide nitrogen of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline). nih.gov

O-linked Glycosylation: The oligosaccharide is attached to the hydroxyl oxygen of a serine (Ser) or threonine (Thr) residue. nih.gov The B antigen is commonly found on O-linked glycans of heavily glycosylated proteins like mucins, which are major components of mucus secretions. nih.gov On both glycoproteins and glycolipids, the B tetraose acts as a terminal structure, meaning it is at the non-reducing end of the glycan chain and is readily accessible for interactions with other molecules. wikipedia.org

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Fucosylated Blood group B tetraose
Galactose
Fucose
N-acetylglucosamine
Glucose
Ceramide
Cholesterol
Aspartic Acid (Asp)
Asparagine (Asn)
Glutamic Acid (Glu)
Glutamine (Gln)
Tryptophan (Trp)
Tyrosine (Tyr)
Serine (Ser)
Threonine (Thr)

Evolutionary Glycobiology and Comparative Studies of Fucosylated Blood Group B Structures

Phylogenetic Analysis of Glycosyltransferases Involved in Fucosylation

The synthesis of fucosylated glycans, including the blood group B antigen, is dependent on a family of enzymes known as fucosyltransferases (FUTs). Phylogenetic analyses of these enzymes reveal a history of gene duplication and divergent evolution that has given rise to their specialized functions. oup.com

Vertebrate fucosyltransferases are broadly classified into three main families based on the type of glycosidic linkage they form: α-1,2-fucosyltransferases, α-1,3/4-fucosyltransferases, and α-1,6-fucosyltransferases. oup.comoup.com The enzymes directly involved in the final steps of blood group B antigen synthesis are primarily α-1,2-FUTs and the B-specific α-1,3-galactosyltransferase (B-GT). The fucosylation step, creating the H antigen precursor, is critical. This is catalyzed by α-1,2-fucosyltransferases, encoded by the FUT1 (H enzyme) and FUT2 (Secretor enzyme) genes. nih.gov

Phylogenetic studies based on conserved peptide motifs suggest that the α-2 and α-6 fucosyltransferase families share a common ancestor and may have been present in early invertebrates over a billion years ago. oup.com A proposed model for fucosyltransferase evolution involves successive gene duplications followed by divergent evolution, leading to the specialized enzymes seen today. oup.comoup.com For instance, high DNA sequence homology exists within the α-2-fucosyltransferase group (FUT1 and FUT2) and separately within the α-3-fucosyltransferase group (FUT3, FUT4, FUT5, FUT6, FUT7), but not between these groups, supporting the model of divergence from distinct ancestral genes. nih.gov This evolutionary pathway has allowed for the development of tissue-specific expression and the fine-tuning of glycan structures for distinct biological roles. nih.govnih.gov

Table 1: Key Human Fucosyltransferases Involved in Blood Group Antigen Synthesis This table summarizes major human fucosyltransferase (FUT) enzymes, their gene classification, and their role in creating fucosylated glycan structures related to the ABO blood group system.

Enzyme Family Gene Primary Function Relevant Antigen Synthesis
α-2-Fucosyltransferases FUT1 (H) Catalyzes the Fucα1-2Gal linkage on Type 2 chains, primarily on red blood cells and vascular endothelium. nih.gov Forms the H antigen, the immediate precursor for A and B antigens. nih.gov
FUT2 (Se) Catalyzes the Fucα1-2Gal linkage on Type 1 chains, primarily in secretory tissues. nih.gov Forms the H antigen in secretions, leading to soluble A and B antigens.

| α-3/4-Fucosyltransferases | FUT3 (Lewis) | Catalyzes Fucα1-3/4GlcNAc linkages. | Synthesizes Lewis a (Lea) and Lewis b (Leb) antigens. Leb is formed by the action of FUT3 on the H antigen. nih.gov |

Comparative Glycomics of Fucosylated Structures Across Species

The distribution of fucosylated blood group antigens is not uniform across the animal kingdom, and comparative glycomic studies reveal fascinating evolutionary patterns of glycan gain and loss. nih.gov The ABO blood group system, for example, is not unique to humans but has persisted for tens of millions of years through primate evolution. nih.gov However, the expression and specific structures can vary significantly even between closely related species. researchgate.net

One of the most notable examples of interspecies glycan variation is the complete loss of the Galα1-3Galβ1-4GlcNAc-R (α-Gal) epitope in humans and Old World primates. nih.gov This structure is common in other mammals. This loss is due to the inactivation of the α-1,3-galactosyltransferase gene. Concurrently, humans and Old World primates evolved high-titer circulating antibodies against this "foreign" glycan, creating a form of "interspecies blood group." nih.gov This evolutionary change may confer protection against certain pathogens from other mammals. nih.gov

While the core N-glycan pathway is ancient and conserved across eukaryotes, the terminal modifications, such as fucosylation and sialylation that create blood group antigens, show much greater diversity. researchgate.net Some distantly related organisms can produce surprisingly similar glycans through either shared ancient pathways or convergent evolution. nih.gov For instance, the bacterium Helicobacter pylori can synthesize Lewis x epitopes, mimicking host structures. oup.com This interspecies variation is believed to be largely driven by pathogen-mediated selection, creating a complex tapestry of glycan expression across different evolutionary lineages. nih.govoup.com

Table 2: Comparative Expression of Key Fucosylated Antigens This table provides a simplified overview of the presence or absence of major fucosylated blood group-related antigens across different taxonomic groups.

Antigen Human Old World Primates New World Monkeys Most Other Mammals
Blood Group B Polymorphic Polymorphic Present Variable/Absent
α-Gal Epitope Absent Absent Present Present

| Lewis b Antigen | Polymorphic | Variable | Variable | Generally Absent |

Evolutionary Pressures Shaping Glycan Diversity

The vast diversity of cell surface glycans is thought to be a direct consequence of powerful evolutionary selection pressures, both from within the organism (endogenous) and from the external environment (exogenous). nih.govoup.com Exogenous pressures, particularly from pathogens, are considered a major driving force. researchgate.netoup.com This dynamic is often described by the "Red Queen" effect, where host glycans must constantly evolve to stay ahead of pathogens that exploit them for attachment and entry. nih.gov Because pathogens like viruses and bacteria have much shorter generation times, they can adapt quickly, forcing continuous changes in host glycan structures. nih.gov

The ABO blood group system is a classic example of balancing selection, a scenario where multiple alleles are actively maintained in a population's gene pool. nih.govoup.com This prevents any single blood group from becoming too frequent, which would make the population uniformly susceptible to a pathogen that targets that specific antigen. oup.com Therefore, the persistence of A, B, and O alleles for millions of years suggests a trade-off where each type may have advantages and disadvantages with respect to different diseases. nih.gov

This constant evolutionary arms race creates a trade-off between evading pathogens and preserving the essential intrinsic functions of glycans, such as their roles in cell signaling and development. nih.gov A glycan with a critical endogenous role cannot be easily eliminated to evade a pathogen, leading to the maintenance of polymorphisms as a compromise solution. nih.gov

Emerging Research Directions and Future Perspectives in 3 Fucosylated Blood Group B Tetraose Studies

Development of Novel Tools for Glycan Imaging and Sensing

The visualization and detection of specific glycans like the 3-fucosylated blood group B tetraose in their native environment are crucial for understanding their function. Recent advancements have focused on creating sophisticated tools for glycan imaging and sensing.

A significant approach involves the chemoenzymatic synthesis of glycan analogs that can be used for imaging. For instance, researchers have successfully synthesized 3-aminopropyl glycosides of blood group B tetrasaccharides (type 1, 3, and 4) which can be further modified for imaging applications. researchgate.net These synthetic oligosaccharides, once purified, can be labeled with fluorescent probes or other reporter molecules. The synthesis of the blood group A tetrasaccharide's methylumbelliferyl β-glycoside, a fluorescent compound, highlights a strategy that can be adapted for the blood group B antigen to develop sensitive, fluorescence-based assays. nih.gov

Another powerful technique is the use of glycan microarrays. Synthesized blood group B tetrasaccharides can be printed onto microarray slides, creating a platform to screen for interactions with antibodies, lectins, or even whole cells. researchgate.net This high-throughput method allows for the rapid identification and characterization of proteins that bind to the 3-fucosylated blood group B tetraose, providing insights into its biological recognition. For example, a glycomics array has been used to establish the anti-carbohydrate antibody repertoire in type 1 diabetes, demonstrating the potential to identify specific glycan-antibody interactions in disease states. nih.gov

Table 1: Examples of Synthesized Blood Group B-related Oligosaccharides for Research Tools

Oligosaccharide StructureApplicationReference
Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ (B type 1)Synthesis of 3-aminopropyl glycosides for potential labeling researchgate.net
Galα1-3(Fucα1-2)Galβ1-3GalNAcα (B type 3)Synthesis of 3-aminopropyl glycosides for potential labeling researchgate.net
Galα1-3(Fucα1-2)Galβ1-3GalNAcβ (B type 4)Synthesis of 3-aminopropyl glycosides for potential labeling researchgate.net
Galα1-3(Fucα1-2)Galβ1-4GlcNAc-HSAGrafting onto Human Serum Albumin (HSA) for immunological studies elicityl-oligotech.com
Galα1-3(Fucα1-2)Galβ1-4(Fucα1-3)GlcSynthesis of blood group B pentaose for grafting onto proteins like BSA and KLH elicityl-oligotech.comelicityl-oligotech.com

Exploration of Glycan-Based Biomaterials and Glycoengineering Applications (Academic Focus)

The unique structural and recognition properties of the 3-fucosylated blood group B tetraose make it an attractive candidate for the development of novel biomaterials and for glycoengineering applications with a strong academic focus.

Glycoengineering involves the modification of glycan structures on proteins and cells to modulate their function. nih.gov A key area of exploration is the manipulation of fucosylation on therapeutic antibodies. It has been shown that the absence of core fucose on the Fc region of IgG1 antibodies can enhance antibody-dependent cellular cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. nih.gov While this often focuses on core fucosylation, the principles of manipulating fucosyltransferases and nucleotide sugar pathways can be applied to control the expression of blood group antigens on recombinant proteins. nih.gov

Metabolic glycoengineering offers a strategy to introduce modified sugars into cellular glycans. The use of acylated fucose analogues has been shown to increase cell surface and recombinant antibody fucosylation. mdpi.com This approach could potentially be used to display controlled amounts of the 3-fucosylated blood group B tetraose on cell surfaces, creating cellular models to study its role in cell adhesion and signaling. researchgate.net

Furthermore, the synthesis of blood group B antigens and their conjugation to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) creates glycoconjugates that can be used as immunogens to elicit specific antibody responses or as components of diagnostic assays. elicityl-oligotech.comelicityl-oligotech.com These engineered biomaterials are invaluable tools for both basic research and potential clinical applications.

Elucidation of Glycan-Mediated Signaling Networks in Complex Biological Systems

Fucosylated glycans, including the blood group B tetraose, are increasingly recognized as key players in mediating complex signaling events. frontiersin.org They can modulate the function of glycoproteins involved in cell-cell communication, immune responses, and host-pathogen interactions. frontiersin.orgnih.gov

The blood group B antigen, expressed on various cell types including epithelial and endothelial cells, can act as a receptor for pathogens. creative-biolabs.comnih.gov For instance, certain pathogens have evolved lectins that specifically recognize fucosylated structures, facilitating their attachment to host tissues. frontiersin.orgnih.gov Understanding how the 3-fucosylated blood group B tetraose participates in these interactions is a major area of research. Studies on Helicobacter pylori, for example, have shown that its blood group antigen-binding adhesin (BabA) binds to fucosylated Lewis b antigens, which share structural similarities with the blood group B antigen. nih.govnih.gov

Moreover, fucosylated glycans can influence immune responses. The interaction of fucosylated ligands with receptors on immune cells, such as dendritic cells, can shape the subsequent T-cell response. nih.gov The presence of blood group B antigens on glycoproteins can also impact immune cell trafficking and activation.

Recent studies have also highlighted the role of fucosylated glycoproteins in regulating cellular processes like apoptosis. frontiersin.org Changes in the expression of fucosylated antigens have been observed in various cancers and are often associated with prognosis. frontiersin.org Elucidating the specific signaling pathways triggered by the binding of lectins or antibodies to the 3-fucosylated blood group B tetraose is a key to understanding its role in both normal physiology and disease.

Integration of Glycomics Data with Other Omics Disciplines (e.g., Proteomics, Genomics)

A holistic understanding of the function of the 3-fucosylated blood group B tetraose requires the integration of glycomics data with other "omics" disciplines like genomics and proteomics. researchgate.net This integrated approach allows for a systems-level view of how glycosylation is regulated and how it impacts cellular function.

Glycoproteomics, the large-scale analysis of glycoproteins, is a powerful tool to identify the specific proteins that carry the 3-fucosylated blood group B tetraose. By combining mass spectrometry-based proteomics with glycan analysis, researchers can map the "glycoproteome" and identify how the glycosylation of specific proteins changes in different physiological or pathological states. mdpi.com For example, a comparative proteomic analysis of fucosylated glycoproteins in Bacteroides thetaiotaomicron revealed how this gut bacterium alters its fucosylation in response to different nutrient sources. nih.gov

Integrating glycomics with genomics can reveal the genetic basis for variations in glycosylation. Genome-wide association studies (GWAS) have successfully identified genetic loci associated with changes in the N-glycome of plasma proteins and IgGs. nih.gov Such studies can pinpoint the specific glycosyltransferase genes, like the one encoding the blood group B glycosyltransferase, that are responsible for the synthesis of the 3-fucosylated blood group B tetraose and how their expression is regulated. nih.gov

This multi-omics approach is crucial for identifying biomarkers for diseases and for understanding the complex interplay between genes, proteins, and glycans in health and disease. nih.govresearchgate.net

Table 2: Omics Approaches for Studying 3-Fucosylated Blood Group B Tetraose

Omics DisciplineApplicationKey Findings/PotentialReference
Glycomics Profiling of blood group antigens on red blood cells.Identification of distinct glycan profiles for each blood group. mdpi.com
Proteomics Identification of fucosylated proteins.Revealed fucosylation of intracellular proteins and their response to stress. nih.gov
Glycoproteomics Mapping of specific glycan structures to protein sites.Characterization of N-glycans on human erythrocytes, including blood group antigens. mdpi.com
Genomics Identification of genes controlling glycosylation.Association of glycosyltransferase genes with specific glycan structures. nih.gov
Integrated Omics Correlating genetic variations with glycomic changes in disease.Linking genetic variants to altered N-glycosylation in type 1 diabetes. nih.govnih.gov

Advanced Computational Prediction of Glycan Structures and Functions

As the complexity of the glycome becomes more apparent, computational approaches are playing an increasingly vital role in predicting the three-dimensional structures of glycans and their interactions with proteins. These in silico methods complement experimental techniques and can provide valuable insights into the function of glycans like the 3-fucosylated blood group B tetraose.

Molecular dynamics (MD) simulations can be used to model the conformational flexibility of the tetraose and how it interacts with the binding pockets of lectins and antibodies. These simulations can help to understand the structural basis for the specificity of these interactions.

Docking studies can predict the binding modes of the 3-fucosylated blood group B tetraose to various proteins. This information can be used to design inhibitors that block pathogen adhesion or to engineer proteins with altered glycan-binding properties.

Furthermore, bioinformatics tools are being developed to predict glycosylation sites on proteins and to analyze the large datasets generated by glycomics and glycoproteomics experiments. These computational tools are essential for managing and interpreting the vast amount of data generated in modern glycoscience research and for building predictive models of glycan function. While specific computational studies solely focused on the 3-fucosylated blood group B tetraose are emerging, the principles and tools are well-established within the broader field of glycobiology.

Q & A

Q. What statistical approaches are recommended for interpreting glycan microarray data involving 3-Fucosylated Blood Group B tetraose?

  • Answer : Apply Z-score normalization to account for spatial variability in array printing. Use hierarchical clustering to group glycan-binding profiles and principal component analysis (PCA) to reduce dimensionality. Validate findings with ROC curve analysis to assess specificity .

Methodological Notes

  • Synthesis : Prioritize iterative glycosylation to minimize side products .
  • Analysis : Combine NMR and MS for unambiguous structural assignment .
  • Functional Assays : Include structurally defined controls (e.g., non-fucosylated analogs) to isolate mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.